Cas no 1955541-15-7 (tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride)

tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride 化学的及び物理的性質
名前と識別子
-
- (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
- SB34843
- (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride
- (5-azaspiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
- tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride
-
- MDL: MFCD29991286
- インチ: 1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
- InChIKey: JXMNOIJYTIEXLZ-UHFFFAOYSA-N
- SMILES: Cl.O(C(C)(C)C)C(NC1CNCC21CC2)=O
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 266
- トポロジー分子極性表面積: 50.4
tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB538295-500 mg |
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride; . |
1955541-15-7 | 500MG |
€397.70 | 2022-07-29 | ||
Enamine | EN300-255874-0.25g |
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride |
1955541-15-7 | 95% | 0.25g |
$144.0 | 2024-06-19 | |
Enamine | EN300-255874-5g |
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride |
1955541-15-7 | 5g |
$870.0 | 2023-09-14 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0506S-250mg |
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride |
1955541-15-7 | 97% | 250mg |
1272.06CNY | 2021-05-08 | |
Enamine | EN300-255874-10.0g |
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride |
1955541-15-7 | 95% | 10.0g |
$1380.0 | 2024-06-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0506S-5g |
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride |
1955541-15-7 | 97% | 5g |
9498.07CNY | 2021-05-08 | |
Enamine | EN300-255874-0.05g |
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride |
1955541-15-7 | 95% | 0.05g |
$67.0 | 2024-06-19 | |
Enamine | EN300-255874-0.1g |
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride |
1955541-15-7 | 95% | 0.1g |
$101.0 | 2024-06-19 | |
Enamine | EN300-255874-5.0g |
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride |
1955541-15-7 | 95% | 5.0g |
$870.0 | 2024-06-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0506S-50mg |
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride |
1955541-15-7 | 97% | 50mg |
¥961.83 | 2025-01-21 |
tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
10. Back matter
tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochlorideに関する追加情報
Tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate Hydrochloride (CAS No. 1955541-15-7)
Tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride (CAS No. 1955541-15-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as tert-butyl 7-(aminosulfonyl)-5-azaspiro[2.4]heptane-1-carboxylate hydrochloride, is characterized by its unique spirocyclic structure and the presence of a tert-butyl carbamate group, which imparts stability and reactivity to the molecule.
The chemical structure of tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride is particularly intriguing due to its potential for modulating various biological targets. The spirocyclic framework provides a rigid scaffold that can be functionalized to enhance binding affinity and selectivity for specific receptors or enzymes. This makes it an attractive candidate for drug discovery and development.
Recent studies have highlighted the therapeutic potential of tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride in several areas of medicine. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain types of cancer cells, particularly those resistant to conventional chemotherapy. The mechanism of action involves the inhibition of key signaling pathways that are crucial for tumor growth and survival.
In addition to its anticancer properties, tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its therapeutic efficacy and safety. The compound's high oral bioavailability and low toxicity further enhance its potential as a drug candidate.
In the context of drug development, the synthesis and optimization of tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride have been a focus of numerous studies. Various synthetic routes have been explored to improve yield and purity, with some methods achieving high efficiency and scalability. These advancements in synthetic chemistry have paved the way for large-scale production and clinical trials.
Clinical trials involving tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for further clinical evaluation and potential market approval.
The future prospects for tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride are highly promising. Ongoing research aims to explore its potential in combination therapy with other drugs to enhance treatment outcomes and address drug resistance issues. Additionally, efforts are being made to develop novel derivatives with improved pharmacological properties.
In conclusion, tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride (CAS No. 1955541-15-7) is a promising compound with a wide range of therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and demonstrated biological activity make it an exciting candidate for further research and development in the pharmaceutical industry.
1955541-15-7 (tert-butyl N-{5-azaspiro2.4heptan-7-yl}carbamate hydrochloride) Related Products
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)
- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 1807041-19-5(5-Fluoro-4-nitronicotinonitrile)
- 1805849-43-7(Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate)
- 2228159-67-7(2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine)
- 1251626-66-0(1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide)
- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)
- 2228559-77-9(tert-butyl 2-(1-ethyl-1H-imidazol-5-yl)piperazine-1-carboxylate)
- 1968000-75-0(Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)
- 1339444-18-6(2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine)
